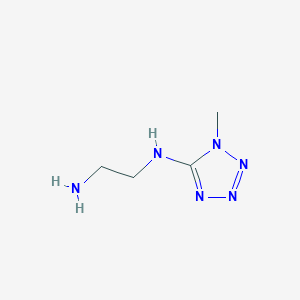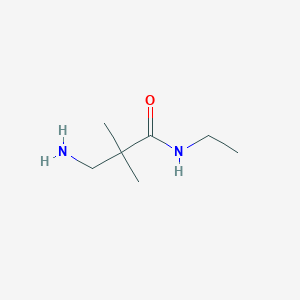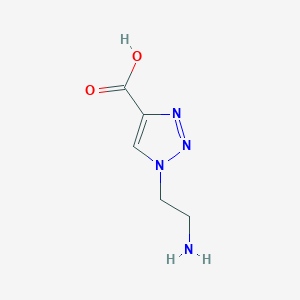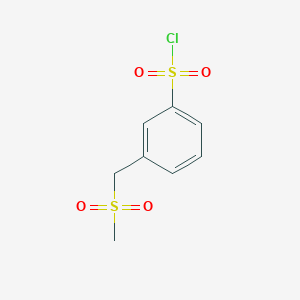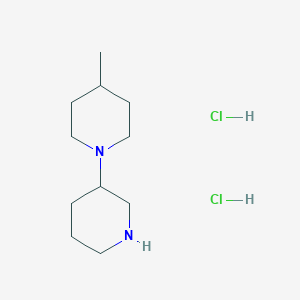
3-(4-Methyl-1-piperidinyl)piperidin-Dihydrochlorid
Übersicht
Beschreibung
3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -synthese
3-(4-Methyl-1-piperidinyl)piperidin-Dihydrochlorid: ist ein wertvoller Baustein in der pharmazeutischen Chemie. Sein Piperidin-Kern ist ein häufiges Motiv in Pharmazeutika, und seine Derivate finden sich in über zwanzig Klassen von Medikamenten . Die strukturelle Flexibilität der Verbindung ermöglicht die Herstellung einer breiten Palette an bioaktiven Molekülen, was sie für die Entwicklung und Synthese neuer Therapeutika unerlässlich macht.
Pharmakologische Forschung
Piperidin-Derivate, einschließlich This compound, werden ausgiebig auf ihre pharmakologischen Eigenschaften untersucht. Sie sind an der Entwicklung von Medikamenten beteiligt, die potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck, Alzheimer-Krankheit und verschiedenen psychiatrischen Störungen haben .
Studien zur biologischen Aktivität
Die Derivate der Verbindung weisen bekanntermaßen eine Reihe von biologischen Aktivitäten auf. Forschungen zu diesen Aktivitäten können zur Entdeckung neuer Medikamente mit Antikrebs-, Antiviral-, Antimalaria- und antimikrobiellen Eigenschaften führen .
Chemische Synthese
In der chemischen Synthese kann This compound als Reagenz oder Zwischenprodukt verwendet werden. Es kann an Mehrkomponentenreaktionen, Cyclisierungen und anderen Transformationen teilnehmen, die für die Synthese komplexer organischer Moleküle entscheidend sind .
Enantioselektive Reaktionen
Diese Verbindung kann in enantioselektiven Reaktionen eingesetzt werden, die für die Herstellung chiraler Substanzen mit hoher optischer Reinheit unerlässlich sind. Solche Reaktionen sind wichtig für die Synthese biologisch aktiver Substanzen, darunter Inhibitoren, die bei der Behandlung von Krankheiten eingesetzt werden .
Wirkmechanismus
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with a variety of biological targets .
Mode of Action
Piperidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on “3-(4-Methyl-1-piperidinyl)piperidine dihydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Piperidine derivatives, in general, can have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Biochemische Analyse
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-7-13(8-5-10)11-3-2-6-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJUXVUTCZQZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


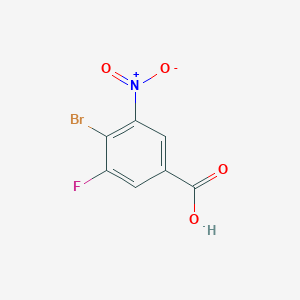
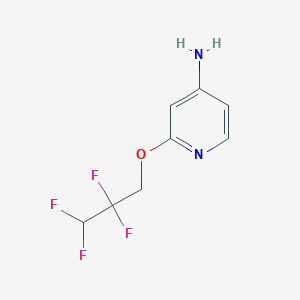
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
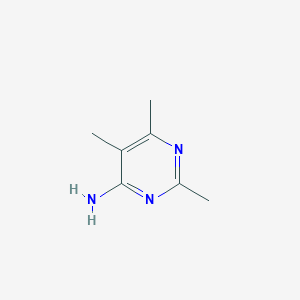

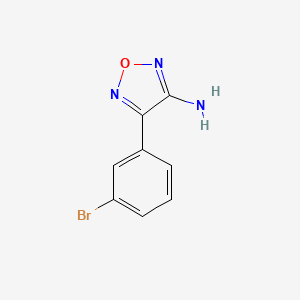
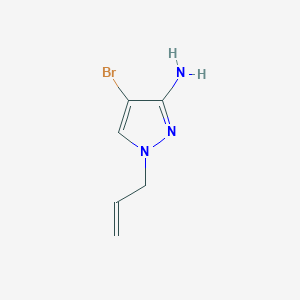
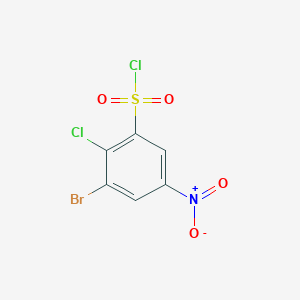
![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)
